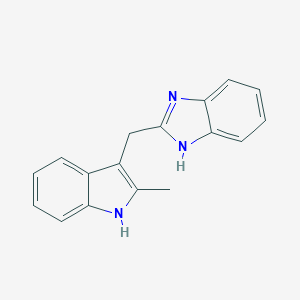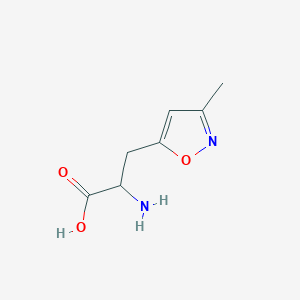
2-(2-Methyl-1H-indol-3-ylmethyl)-1H-benzoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives, such as 2-(2-Methyl-1H-indol-3-ylmethyl)-1H-benzoimidazole, are a class of compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are widely distributed in nature and are important in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of indole derivatives often involves the Fischer indole synthesis, a chemical reaction that produces the indole ring system from phenylhydrazine and an aldehyde or ketone .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as melting point, boiling point, and solubility, can be determined using various analytical techniques .Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of indole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, organic synthesis, and material science. Future research may focus on the development of new synthetic methods, the discovery of novel indole derivatives with unique biological activities, and the exploration of their mechanism of action .
Propriétés
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-11-13(12-6-2-3-7-14(12)18-11)10-17-19-15-8-4-5-9-16(15)20-17/h2-9,18H,10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKKWJDHOAKFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498775.png)
![4-nitro-1-methyl-3-propyl-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B498776.png)
![4-nitro-1-methyl-N-(4-{[(methylamino)sulfonyl]methyl}phenyl)-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498777.png)
![4-nitro-1-methyl-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498778.png)
![2-ethoxy-N-(4-{[(methylamino)sulfonyl]methyl}phenyl)benzamide](/img/structure/B498779.png)
![2-ethoxy-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}benzamide](/img/structure/B498780.png)

![2-ethoxy-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}benzamide](/img/structure/B498782.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]ethyl 2-fluorophenyl ether](/img/structure/B498785.png)
![2-{[2-(4-tert-butylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B498787.png)
![3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1,2-propanediol](/img/structure/B498790.png)

![2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B498793.png)